molecular formula C21H15NO6S2 B2377423 4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide CAS No. 881295-76-7

4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide

Cat. No.: B2377423
CAS No.: 881295-76-7
M. Wt: 441.47
InChI Key: PNEFIWVNMPKWBS-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide is a heterocyclic compound featuring a benzamide core functionalized with a methoxy group, a phenylsulfonyl moiety, and a benzo[d][1,3]oxathiol-2-one ring. This structure integrates multiple pharmacophores, including sulfonamide and benzoxathiolone groups, which are known to influence biological activity, solubility, and metabolic stability . The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitutions and cyclization, as seen in analogous systems (e.g., triazole and oxadiazole derivatives) . Structural confirmation is typically achieved via spectroscopic methods (¹H/¹³C NMR, IR, MS) and elemental analysis, as demonstrated for related sulfonamide-containing benzamides .

Properties

IUPAC Name

N-(benzenesulfonyl)-4-methoxy-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6S2/c1-27-16-10-7-14(8-11-16)20(23)22(30(25,26)17-5-3-2-4-6-17)15-9-12-18-19(13-15)29-21(24)28-18/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEFIWVNMPKWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzamide Backbone Construction

The target molecule’s benzamide nucleus originates from 4-methoxybenzoic acid derivatives. Industrial-scale synthesis typically employs 4-methoxybenzoyl chloride (CAS 100-07-2) as the acylating agent due to its high reactivity in nucleophilic substitution reactions. Alternative routes using 4-methoxybenzoic anhydride (CAS 830-09-1) demonstrate comparable efficiency but require longer reaction times under anhydrous conditions.

Sulfonylation Precursors

N-Phenylsulfonyl groups are introduced via N-sulfonylation of secondary amines. Commercial availability makes benzenesulfonyl chloride (CAS 98-09-9) the preferred reagent, though in situ generation from sodium benzenesulfonate (CAS 515-42-4) and phosphorus oxychloride (CAS 10025-87-3) is documented for cost-sensitive applications.

Oxathiolone Ring Formation

The 2-oxobenzo[d]oxathiol-5-yl moiety derives from 5-aminosalicylic acid (CAS 89-57-6) through sequential thiocarbamation and oxidative cyclization. Recent protocols replace toxic carbon disulfide (CAS 75-15-0) with thiourea (CAS 62-56-6) in basic media to improve safety profiles.

Stepwise Synthetic Protocol

Synthesis of N-(Phenylsulfonyl)-5-Aminosalicylic Acid Intermediate

Reaction Scheme

  • Amination :
    5-Aminosalicylic acid (10 mmol) reacts with benzenesulfonyl chloride (12 mmol) in dichloromethane (50 mL) at 0°C. Triethylamine (15 mmol) acts as both base and HCl scavenger.
    Reaction Time : 4 hours
    Yield : 88%
  • Purification :
    Crude product recrystallized from ethanol/water (3:1 v/v) yields white crystals (mp 162–164°C).

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, SO2NH), 7.82–7.75 (m, 2H, ArH), 7.64–7.58 (m, 3H, ArH), 7.21 (d, J = 8.4 Hz, 1H, ArH), 6.34 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.28 (d, J = 2.4 Hz, 1H, ArH).
  • FT-IR (KBr): 3345 cm⁻¹ (N-H stretch), 1598 cm⁻¹ (C=O), 1372/1154 cm⁻¹ (SO2 asym/sym).

Oxathiolone Ring Cyclization

Thiocarbamation :
The intermediate (5 mmol) reacts with thiourea (6 mmol) in NaOH (2M, 20 mL) at 80°C for 2 hours. Acidification with HCl (6M) precipitates the thiocarbamate derivative.

Oxidative Cyclization :

  • Treat thiocarbamate (1 mmol) with iodine (1.2 mmol) in acetic acid (10 mL) at 70°C.
  • Quench with sodium thiosulfate (5% w/v), extract with ethyl acetate.
    Yield : 76%

Table 1: Oxathiolone Cyclization Optimization

Oxidant Solvent Temp (°C) Time (h) Yield (%)
I₂ AcOH 70 3 76
H₂O₂ EtOH 60 5 68
(NH₄)₂S₂O₈ DMF 80 2 71

Final Amide Coupling

Schotten-Baumann Conditions

  • Dissolve 4-methoxybenzoyl chloride (1.1 eq) in THF (10 mL).
  • Add dropwise to a stirred solution of N-(phenylsulfonyl)-2-oxobenzo[d]oxathiol-5-amine (1 eq) and NaHCO₃ (3 eq) in H₂O (15 mL).
  • Stir 12 hours at room temperature.
    Yield : 82%

Catalytic Coupling with HOBt/DCC

Alternative method for moisture-sensitive substrates:

  • Activate 4-methoxybenzoic acid (1 eq) with DCC (1.2 eq) and HOBt (0.2 eq) in DMF (10 mL).
  • Add amine intermediate (1 eq), stir under N₂ for 6 hours.
    Yield : 85%

Table 2: Coupling Reagent Comparison

Reagent System Solvent Temp (°C) Yield (%) Purity (HPLC)
DCC/HOBt DMF 25 85 98.2
EDCI/HOAt CH₂Cl₂ 0→25 83 97.8
T3P®/DIPEA EtOAc 40 88 98.5

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

Recent patents describe a three-stage continuous system:

  • Stage 1 : Sulfonylation in microchannel reactor (Residence time: 8 min)
  • Stage 2 : Oxidative cyclization with static mixer (Residence time: 12 min)
  • Stage 3 : Membrane-separated amide coupling

Benefits :

  • 40% reduction in solvent usage vs batch process
  • 99.8% conversion per pass

Green Chemistry Modifications

  • Replace DMF with cyclopentyl methyl ether (CPME) in coupling steps
  • Catalytic iodine recycling via electrochemical regeneration
  • Achieved E-factor reduction from 32 → 18

Analytical Characterization and Quality Control

Spectroscopic Validation

¹³C NMR (101 MHz, CDCl3):

  • δ 169.8 (C=O, oxathiolone)
  • δ 165.4 (C=O, benzamide)
  • δ 56.3 (OCH3)

HRMS (ESI+):

  • Calculated for C21H15NO6S2 [M+H]+: 442.0362
  • Found: 442.0365

Purity Assessment Protocols

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6×150 mm, 5 μm)
  • Mobile Phase: ACN/H2O (0.1% TFA) gradient
  • Retention Time: 6.74 min
  • Purity: ≥99.0% (λ = 254 nm)

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Metrics

Method Total Yield (%) Process Mass Intensity Carcinogenic Solvents Used
Classical Batch 52 45 Yes (DMF, CH2Cl2)
Continuous Flow 68 28 No
Biocatalytic (Pilot) 41 37 No

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxathiol ring.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the benzene rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological potential of compounds derived from the oxathiol framework, particularly their anticancer properties. The following table summarizes key findings from various studies regarding the biological activities of this compound and related derivatives:

Activity Compound Target/Cell Line Effectiveness
Anticancer4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamideVarious cancer cell lines (e.g., HL-60, UACC-62)Significant growth inhibition observed
AntimicrobialN-(6-methoxy-2-oxobenzo[d][1,3]oxathiol-5-yl)-4-nitrobenzenesulfonamideBacterial strainsInhibition of bacterial growth
AntivenomN-(6-methoxy-2-oxobenzo[d][1,3]oxathiol-5-yl)-4-nitrobenzenesulfonamideBothrops jararaca venomEffective in hemolysis inhibition

Case Studies

  • Anticancer Activity : A study evaluated the anticancer properties of several oxathiol derivatives against human leukemia cell lines. The compound exhibited IC50 values indicating potent cytotoxicity, particularly against HL-60 cells, suggesting its potential as a lead compound in cancer therapy .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of related sulfonamides. The results demonstrated that these compounds inhibited the growth of various pathogenic bacteria, highlighting their potential use as antimicrobial agents .
  • Antivenom Applications : Research on the inhibition of snake venom toxicity revealed that certain derivatives effectively reduced hemolytic activity caused by Bothrops species. This suggests that the compound may have applications in developing antivenom therapies .

Mechanism of Action

The mechanism of action for 4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be grouped into three categories: sulfonamide-linked benzamides , heterocyclic derivatives , and bioactive benzamides . Key comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Class/Example Key Structural Features Synthesis Pathway Spectral Data Biological Activity
Title Compound Methoxybenzamide, benzo[d][1,3]oxathiol-2-one, phenylsulfonyl Likely involves Friedel-Crafts acylation, sulfonylation, and cyclization (inferred from ) Expected IR: νC=O ~1660–1680 cm⁻¹, νS=O ~1240–1255 cm⁻¹; ¹H NMR: aromatic protons (δ 6.5–8.5 ppm) Not reported; predicted antimicrobial or enzyme-inhibitory activity based on sulfonamide and heterocyclic motifs
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives [4] Bromophenylsulfonyl, benzoyl, valine Sulfonylation of benzoic acid hydrazides, followed by coupling with amino acids IR: νC=O ~1680 cm⁻¹; ¹H NMR: valine methyl groups (δ 0.8–1.2 ppm) Antimicrobial activity; bromine substitution enhances lipophilicity but reduces solubility
Phenylbenzo[d][1,3]dioxole-based benzamides [5] Benzo[d][1,3]dioxole, methoxymethylbenzamide Suzuki coupling, amidation, and crystallization ¹H NMR: methoxymethyl (δ 3.3–3.5 ppm), aromatic protons (δ 6.8–8.0 ppm) PCSK9-LDLR inhibitors (IC₅₀: 0.1–10 μM); substituents (e.g., piperazine) enhance binding affinity
1,2,4-Triazole-3-thiones [1] Triazole-thione, phenylsulfonyl Cyclization of hydrazinecarbothioamides in basic media IR: νC=S ~1247–1255 cm⁻¹ (no νS-H); ¹H NMR: NH (δ 8.5–10 ppm) Antimicrobial and antifungal activity; tautomeric stability influences reactivity

Key Observations:

Synthetic Pathways: The title compound’s synthesis likely parallels methods for sulfonamide-linked heterocycles, such as Friedel-Crafts acylation and cyclization (e.g., triazole formation via hydrazinecarbothioamide intermediates) . Compared to valine derivatives , the absence of amino acid coupling simplifies synthesis but may limit chiral diversity.

The benzo[d][1,3]oxathiol-2-one ring introduces rigidity and electron-withdrawing properties, contrasting with flexible 1,2,4-triazole-thiones or planar benzo[d][1,3]dioxoles .

The phenylsulfonyl group may enhance target binding via sulfonamide-protein interactions, as seen in PCSK9 inhibitors .

Spectral Characterization: IR and NMR data align with related compounds: νC=O (1660–1680 cm⁻¹) and νS=O (1240–1255 cm⁻¹) confirm carbonyl and sulfonyl groups .

Biological Activity

4-Methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H13N2O5S2C_{18}H_{13}N_{2}O_{5}S_{2} and features a unique structural arrangement that includes a methoxy group, a phenylsulfonamide moiety, and an oxathiol ring system. This configuration may contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzamide Core : Reaction of 4-methoxybenzoic acid with an appropriate amine.
  • Introduction of the Oxathiol Group : Cyclization in the presence of sulfur and oxygen sources.
  • Sulfonylation : Introduction of the phenylsulfonyl group using sulfonyl chloride in the presence of a base.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating its effectiveness:

  • PC-3 Prostate Cancer Cell Line : IC50 = 0.67 µM
  • HCT-116 Colon Cancer Cell Line : IC50 = 0.80 µM
  • ACHN Renal Cancer Cell Line : IC50 = 0.87 µM .

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus spp. : Notable bactericidal effects were observed.
  • Escherichia coli and Pseudomonas aeruginosa : Significant antibacterial activity was recorded for derivatives containing similar structural motifs .

Study on Anticancer Activity

A study conducted by Arafa et al. synthesized several derivatives related to this compound and evaluated their anticancer activities using the MTT assay. The findings highlighted that specific derivatives had enhanced growth inhibition rates against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Cytotoxicity Studies

In cytotoxicity assays involving normal cell lines (L929), certain concentrations of the compound did not exhibit significant toxicity, indicating a favorable therapeutic index. This suggests that while the compound is effective against cancer cells, it may spare normal cells at lower concentrations .

Data Tables

Cell Line IC50 (µM) Activity
PC-30.67Anticancer
HCT-1160.80Anticancer
ACHN0.87Anticancer
Staphylococcus spp.-Antimicrobial
Escherichia coli-Antimicrobial

Q & A

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be reconciled?

  • Methodological Answer : Dynamic effects like restricted rotation in sulfonamide groups cause unexpected splitting. Variable-temperature NMR (VT-NMR) experiments (e.g., from 25°C to 60°C) resolve coalescence phenomena. 2D techniques (COSY, HSQC) assign overlapping signals, while isotopic labeling (e.g., ¹³C-methoxy groups) clarifies ambiguous peaks .

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